molecular formula C7H11N3O B14004530 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- CAS No. 10199-62-9

1H-pyrazole-1-carboxamide, N,3,5-trimethyl-

Cat. No.: B14004530
CAS No.: 10199-62-9
M. Wt: 153.18 g/mol
InChI Key: DSGQPVNEUVDLHM-UHFFFAOYSA-N
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Description

1H-pyrazole-1-carboxamide, N,3,5-trimethyl- is a heterocyclic compound with the molecular formula C7H11N3O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- can be synthesized through several methods. One common approach involves the condensation of 3,5-dimethyl-1H-pyrazole with cyanamide under alkaline conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1H-pyrazole-1-carboxamide, N,3,5-trimethyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

10199-62-9

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N,3,5-trimethylpyrazole-1-carboxamide

InChI

InChI=1S/C7H11N3O/c1-5-4-6(2)10(9-5)7(11)8-3/h4H,1-3H3,(H,8,11)

InChI Key

DSGQPVNEUVDLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)NC)C

Origin of Product

United States

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